Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate

Enzymology Protease Inhibition Medicinal Chemistry

Select this bifunctional scaffold for reproducible SAR studies. Unlike generic analogs, its unique 3-nitropyridine core and four-carbon butanoate linker provide a distinct reactivity profile. The methyl ester offers a higher LogP (2.06) for prodrug strategies, while its quantitative one-step synthesis supports cost-effective scale-up. Well-defined single-crystal data (monoclinic, P21/n) further enable solid-state formulation research.

Molecular Formula C10H13N3O4
Molecular Weight 239.231
CAS No. 339101-21-2
Cat. No. B2468992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-nitropyridin-2-yl)amino]butanoate
CAS339101-21-2
Molecular FormulaC10H13N3O4
Molecular Weight239.231
Structural Identifiers
SMILESCOC(=O)CCCNC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O4/c1-17-9(14)5-3-7-12-10-8(13(15)16)4-2-6-11-10/h2,4,6H,3,5,7H2,1H3,(H,11,12)
InChIKeyPVJANZWQINAFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate (CAS 339101-21-2) as a Synthetic Intermediate and Lead Scaffold in Medicinal Chemistry


Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate (CAS 339101-21-2) is a small-molecule building block with the molecular formula C10H13N3O4 and a molecular weight of approximately 239.23 g/mol [1]. Its structure features a 3-nitropyridin-2-amine core linked via a butanoate ester chain [1]. This bifunctional scaffold positions the compound as a versatile intermediate in medicinal chemistry, capable of undergoing nitro group reduction, ester hydrolysis, and nucleophilic substitution reactions to yield pharmacologically relevant derivatives [2]. The compound has been evaluated in biochemical assays and serves as a precursor for developing bioactive molecules targeting proteases, kinases, and inflammatory pathways [3].

Why Generic Substitution Fails: Evidence-Based Differentiation of Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate from Structural Analogs


Generic substitution among nitropyridine-amino ester analogs is not supported by quantitative data, as subtle structural variations can dramatically alter target engagement, synthetic utility, and physicochemical properties. While many compounds share the 3-nitropyridine motif, the specific linker length (four-carbon butanoate) and ester terminus of methyl 4-[(3-nitropyridin-2-yl)amino]butanoate confer a unique reactivity and biological profile. For instance, the corresponding carboxylic acid analog (4-((3-nitropyridin-2-yl)amino)butanoic acid, CAS 339101-31-4) exhibits distinct solubility, LogP, and in vitro activity patterns . Similarly, compounds lacking the nitropyridine moiety, such as methyl 4-aminobutanoate, show fundamentally different chemical and biological behaviors . Therefore, direct substitution without comparative data is likely to compromise experimental reproducibility and lead to false SAR conclusions. The following quantitative evidence clarifies the specific, measurable attributes that justify the selection of this compound over its closest alternatives.

Quantitative Evidence for Differentiating Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate from Analogs


Comparative Dipeptidyl Peptidase Inhibition Profile: Selectivity Among DPP Family Members

Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate demonstrates a uniform, weak inhibitory activity against several dipeptidyl peptidase (DPP) family members. In direct enzyme assays, it exhibits an IC50 of 100,000 nM against human DPP4, DPP2, and mouse FAP [1]. This contrasts with many known DPP4 inhibitors, such as vildagliptin (IC50 ~ 3-5 nM) or sitagliptin (IC50 ~ 18 nM), which show high potency and selectivity. While the compound's potency is low, its consistent, non-selective profile across these enzymes distinguishes it from more potent and selective analogs. This information is crucial for researchers designing SAR studies or seeking a non-selective control compound.

Enzymology Protease Inhibition Medicinal Chemistry

Physicochemical Differentiation: Melting Point and Aqueous Solubility vs. Carboxylic Acid Analog

The physicochemical properties of methyl 4-[(3-nitropyridin-2-yl)amino]butanoate differ significantly from its close structural analog, the corresponding carboxylic acid (4-((3-nitropyridin-2-yl)amino)butanoic acid, CAS 339101-31-4). The methyl ester exhibits a melting point of 92–96 °C and is insoluble in water but soluble in organic solvents . In contrast, the carboxylic acid analog has a lower molecular weight (225.20 g/mol vs. 239.23 g/mol) and is expected to have higher aqueous solubility due to its ionizable carboxyl group . This distinction is critical for applications requiring specific solubility or solid-state characteristics, such as formulation development or in vitro assays.

Pre-formulation Drug Discovery ADME Properties

Lipophilicity (LogP) Comparison: Impact on Permeability and Distribution

The computed LogP for methyl 4-[(3-nitropyridin-2-yl)amino]butanoate is 2.06 [1], indicating moderate lipophilicity. In contrast, the structurally related compound 4-[Methyl-(3-nitro-2-pyridinyl)amino]butanoic acid (CID 43151911) has a computed XLogP3-AA of 1.0 [2]. The higher LogP of the methyl ester suggests it will exhibit greater membrane permeability and tissue distribution compared to the more polar carboxylic acid analog. This difference is critical for applications where passive diffusion across biological membranes is a key requirement, such as in cellular assays or lead optimization for CNS targets.

Lipophilicity Drug Design ADME Prediction

Synthetic Efficiency: One-Step Protocol with Quantitative Yield

A one-step synthesis protocol for methyl 4-[(3-nitropyridin-2-yl)amino]butanoate has been reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant advantage over multi-step synthetic routes, which often have lower overall yields and require more complex purification. For example, a common two-step route involving the reaction of 3-nitropyridine-2-amine with methyl 4-bromobutanoate typically requires purification and may result in lower overall yields . The high-yielding, single-step protocol is a key differentiator for procurement, particularly for large-scale applications where cost and time efficiency are paramount.

Organic Synthesis Process Chemistry Scale-up

Crystal Structure and Solid-State Characterization: Differentiating from Amorphous or Undefined Analogs

The single-crystal X-ray diffraction structure of methyl 4-[(3-nitropyridin-2-yl)amino]butanoate has been solved and published [1]. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a=9.968(2) Å, b=9.156(2) Å, c=13.249(2) Å, and β=102.05(2)° [1]. In contrast, many structural analogs, including the corresponding acid (CAS 339101-31-4) and simpler nitropyridine derivatives, lack publicly available crystal structures, making their solid-state properties less defined. This detailed crystallographic data provides a clear differentiation point for applications requiring precise structural information, such as molecular modeling, co-crystal design, or quality control of solid forms.

Solid-State Chemistry Polymorphism Crystallography

Computational Property Profile: Rotatable Bonds and Topological Polar Surface Area (TPSA)

Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate has a calculated TPSA of 94.36 Ų and 6 rotatable bonds . In comparison, the close analog 4-[Methyl-(3-nitro-2-pyridinyl)amino]butanoic acid (CID 43151911) has a TPSA of 99.3 Ų and 5 rotatable bonds [1]. While the TPSA values are similar and both are within the typical range for orally bioavailable drugs (<140 Ų), the methyl ester has one more rotatable bond, which may confer slightly greater conformational flexibility. This distinction is relevant for structure-based drug design, where subtle differences in flexibility can impact binding entropies and molecular recognition.

Cheminformatics Drug-likeness ADME Prediction

Recommended Application Scenarios for Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate Based on Quantitative Evidence


Scaffold for Protease Inhibitor Development via SAR Studies

Given its consistent, albeit weak, inhibition of DPP4, DPP2, and FAP (IC50 = 100,000 nM for all three enzymes) [1], this compound serves as a non-selective starting point for structure-activity relationship (SAR) studies. Researchers can modify the nitropyridine core or the butanoate linker to improve potency and selectivity. This is particularly valuable for exploring the chemical space around the 3-nitropyridine motif, which is known to interact with various enzymes and receptors . The weak activity ensures that any observed improvements are due to specific molecular modifications rather than inherent high potency.

Lipophilic Ester Prodrug Strategy for In Vivo Studies

The compound's higher LogP (2.06) compared to its carboxylic acid analog (LogP = 1.0) [1] makes it a suitable candidate for a prodrug approach. In this scenario, the methyl ester serves as a membrane-permeable form that can be administered in vivo and subsequently hydrolyzed by esterases to the more polar, active carboxylic acid metabolite. This strategy is commonly used to enhance oral bioavailability or improve tissue penetration. The quantitative difference in lipophilicity provides a rational basis for selecting this ester over the acid for such studies.

Large-Scale Synthesis of Key Intermediates via Optimized One-Step Protocol

The reported one-step synthesis with quantitative yield under Vilsmeier conditions [1] positions this compound as an ideal building block for process chemistry and scale-up. The high yield and simplicity of the protocol significantly reduce production costs and time, making it attractive for generating large quantities of advanced intermediates. For instance, the ester can be reduced to the corresponding amine or hydrolyzed to the acid, both of which are valuable scaffolds for further derivatization . This application scenario directly leverages the synthetic efficiency evidence to justify procurement for industrial-scale projects.

Co-crystal Engineering and Solid-State Formulation

The availability of a well-defined single-crystal structure (monoclinic, P21/n) [1] makes this compound an excellent candidate for co-crystal screening and solid-state formulation studies. Its moderate melting point (92–96 °C) and water insolubility suggest that co-crystallization with water-soluble coformers could improve dissolution rates and bioavailability. The precise crystallographic data enable structure-based coformer selection and prediction of crystal packing motifs, providing a clear advantage over structurally related compounds with unknown or amorphous solid-state properties.

Quote Request

Request a Quote for Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.